3-(3-Bromobenzoyl)thiophene

Overview

Description

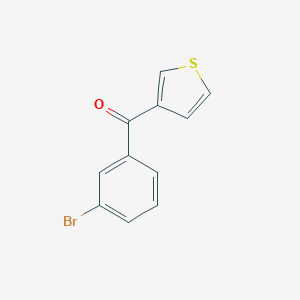

“3-(3-Bromobenzoyl)thiophene” is a chemical compound with the IUPAC name (3-bromophenyl)(3-thienyl)methanone . It has a molecular weight of 267.15 . The compound is a light yellow solid .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzoyl)thiophene” is represented by the linear formula C11H7BrOS . The InChI code for this compound is 1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H .Chemical Reactions Analysis

Thiophene-based compounds, including “3-(3-Bromobenzoyl)thiophene”, are known for their reactivity. They can participate in various chemical reactions, including those involving bromine substitution .Physical And Chemical Properties Analysis

“3-(3-Bromobenzoyl)thiophene” is a light yellow solid . It has a molecular weight of 267.15 . The compound’s InChI code is 1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H .Scientific Research Applications

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can prevent the corrosion of metals, providing a protective layer on the metal surface.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices due to their flexibility, low cost, and ease of fabrication.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are essential components in flexible electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology for televisions, smartphones, and more due to their high brightness and color accuracy.

Anticancer Agents

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . They can interfere with the growth of cancer cells and prevent their proliferation.

Anti-Inflammatory Drugs

Thiophene derivatives, such as suprofen, have anti-inflammatory properties . They can reduce inflammation and pain in the body.

Antimicrobial Agents

Thiophene derivatives also exhibit antimicrobial properties . They can inhibit the growth of harmful microorganisms, including bacteria and fungi.

Antihypertensive and Anti-Atherosclerotic Agents

Thiophene derivatives have antihypertensive and anti-atherosclerotic properties . They can help control blood pressure and prevent the hardening of arteries.

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to bromfenac, a nonsteroidal anti-inflammatory drug (nsaid) that primarily targets prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Based on its structural similarity to bromfenac, it may inhibit the cyclooxygenase 1 and 2 enzymes, thereby blocking prostaglandin synthesis . This results in the reduction of inflammation and associated pain .

Biochemical Pathways

By analogy with bromfenac, it may impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .

properties

IUPAC Name |

(3-bromophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCSNYCUSDAYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452710 | |

| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromobenzoyl)thiophene | |

CAS RN |

187963-91-3 | |

| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)